molecular formula C10H13IN2O2S B6628958 N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide

N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide

Cat. No.: B6628958
M. Wt: 352.19 g/mol
InChI Key: FDDLCDGRXWFSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many physiological processes, including glucose metabolism, cell proliferation, and apoptosis. In recent years, there has been growing interest in the potential therapeutic applications of this compound, particularly in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide involves the inhibition of this compound, which is a serine/threonine protein kinase that regulates many cellular processes, including glycogen metabolism, cell cycle progression, and apoptosis. This compound is also implicated in the pathogenesis of many neurological and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. Inhibition of this compound by this compound leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been shown to play a crucial role in neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of neuroinflammation, and the modulation of synaptic plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that plays a crucial role in neuronal survival and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide as a research tool is its high potency and selectivity for this compound. This allows for the precise modulation of this compound activity in various cellular and animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia. Another area of interest is the development of more potent and selective this compound inhibitors based on the structure of this compound. Finally, the elucidation of the downstream signaling pathways that are modulated by this compound inhibition by this compound could provide valuable insights into the pathogenesis of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide involves several steps, including the reaction of 5-iodothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)-3-aminopropan-1-ol to form the corresponding amide. The final compound is obtained by deprotecting the amine group using trifluoroacetic acid.

Scientific Research Applications

The potential therapeutic applications of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide have been extensively studied in various preclinical and clinical models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety disorders.

Properties

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2S/c1-10(2,9(12)15)5-13-8(14)6-3-7(11)16-4-6/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDLCDGRXWFSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CSC(=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.